An In-depth Technical Guide to 3-Bromo-5-methylisoxazole-4-carboxylic acid
An In-depth Technical Guide to 3-Bromo-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-methylisoxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical and physical properties, safety information, and potential applications. Particular focus is given to its role as a synthetic intermediate and its potential biological activities, drawing parallels with structurally similar compounds.
Chemical and Physical Properties
3-Bromo-5-methylisoxazole-4-carboxylic acid, identified by the CAS number 130742-22-2, is a substituted isoxazole derivative.[1][] Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The presence of the bromine atom and the carboxylic acid group makes this molecule a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of 3-Bromo-5-methylisoxazole-4-carboxylic acid
| Property | Value | Source(s) |
| CAS Number | 130742-22-2 | [1][] |
| Molecular Formula | C5H4BrNO3 | [] |
| Molecular Weight | 205.99 g/mol | [] |
| IUPAC Name | 3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid | [] |
| Synonyms | 3-bromo-5-methyl-isoxazole-4-carboxylicacid, 4-Isoxazolecarboxylicacid, 3-bromo-5-methyl- | [] |
| Boiling Point | 349.62°C at 760 mmHg | [] |
| Density | 1.865 g/cm³ | [] |
| Flash Point | 165.2 °C | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Safety and Handling
Comprehensive safety data for 3-Bromo-5-methylisoxazole-4-carboxylic acid is limited. However, based on information for structurally related compounds, caution should be exercised when handling this chemical.
Table 2: GHS Hazard Information
| Hazard Class | Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |
Precautionary Statements:
Users should adhere to the following precautionary measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash skin thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
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P280: Wear protective gloves/ eye protection/ face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis and Experimental Protocols
Below is a generalized workflow for the synthesis of such isoxazole derivatives, which could be adapted for the target molecule.
Generalized Synthetic Workflow for Isoxazole Carboxylic Acids
Caption: Generalized synthetic pathway for 3,5-disubstituted-4-isoxazolecarboxylic acids.
Experimental Considerations for Adaptation:
To synthesize 3-Bromo-5-methylisoxazole-4-carboxylic acid using this methodology, the following considerations would be necessary:
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Nitrile Oxide Precursor: A suitable bromo-substituted nitroalkane would be required to generate the corresponding bromo-substituted nitrile oxide.
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Enamine Component: Ethyl acetoacetate and a secondary amine like pyrrolidine can be used to form the enamine, which provides the C4 and C5 atoms of the isoxazole ring.
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Hydrolysis: The resulting ester would need to be hydrolyzed to the carboxylic acid, for which standard procedures using aqueous acid or base can be employed.
Applications in Drug Development and Medicinal Chemistry
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[4] These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The carboxylic acid moiety is also a common feature in many drugs, often serving as a key pharmacophoric element that can interact with biological targets through hydrogen bonding and ionic interactions.
While specific biological targets for 3-Bromo-5-methylisoxazole-4-carboxylic acid have not been identified in the available literature, a structurally related compound, a spirocyclic 3-bromo-4,5-dihydroisoxazole derivative, has been reported as a covalent inhibitor of the human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) enzyme.[5]
Potential as a GAPDH Inhibitor
GAPDH is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect).[5] Inhibition of GAPDH is therefore being explored as a potential anti-cancer strategy. The electrophilic nature of the bromine atom at the 3-position of the isoxazole ring in the reported inhibitor suggests that it may act as a warhead, reacting with a cysteine residue in the active site of GAPDH to form a covalent bond.
Hypothesized Mechanism of GAPDH Inhibition
Caption: Hypothesized covalent inhibition of GAPDH by a 3-bromo-isoxazole derivative.
Given the structural similarity, it is plausible that 3-Bromo-5-methylisoxazole-4-carboxylic acid could also exhibit inhibitory activity against GAPDH or other enzymes with reactive cysteine residues in their active sites. Further research, including enzymatic assays and structural biology studies, would be necessary to validate this hypothesis.
Conclusion
3-Bromo-5-methylisoxazole-4-carboxylic acid is a chemical compound with significant potential as a building block for the synthesis of more complex molecules, particularly in the field of drug discovery. While specific data on its biological activity and physical properties such as melting point and solubility are currently limited, its structural features suggest that it may be a valuable lead compound for the development of novel therapeutics, potentially targeting enzymes involved in cancer metabolism. Further investigation into its synthesis, reactivity, and biological profile is warranted to fully elucidate its potential.
References
- 1. 130742-22-2|3-Bromo-5-methylisoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unipr.it [air.unipr.it]
